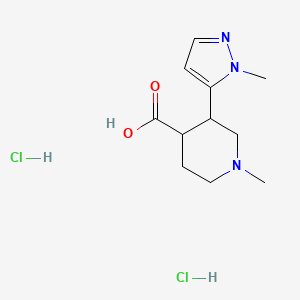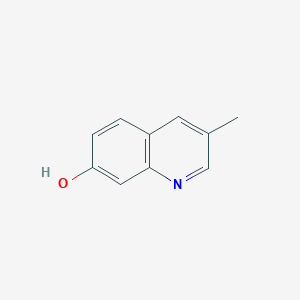![molecular formula C15H24ClN3O B2727083 (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride CAS No. 1989628-55-8](/img/structure/B2727083.png)
(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride is a chemical compound that features a piperidine ring, a phenyl group, and a dimethylamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Attachment of the Aminomethyl Group: The aminomethyl group is introduced via reductive amination or other suitable methods.
Coupling with the Phenyl Group: The phenyl group is attached using coupling reactions such as Suzuki–Miyaura coupling.
Introduction of the Dimethylamine Moiety: The dimethylamine group is introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Análisis De Reacciones Químicas
Types of Reactions
(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or phenyl groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Aplicaciones Científicas De Investigación
(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of (3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride involves its interaction with specific molecular targets. For instance, it may bind to DNA via intercalation, thereby affecting gene expression and cellular functions . The compound’s effects are mediated through various pathways, including inhibition of enzyme activity and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine ring structure and exhibit similar biological activities.
Phenyl Derivatives: Compounds like phenylalanine and phenylephrine contain the phenyl group and are used in various therapeutic applications.
Uniqueness
(3-{[4-(Aminomethyl)piperidin-1-yl]carbonyl}phenyl)dimethylamine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
[4-(aminomethyl)piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.ClH/c1-17(2)14-5-3-4-13(10-14)15(19)18-8-6-12(11-16)7-9-18;/h3-5,10,12H,6-9,11,16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLBENJIMSLXCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCC(CC2)CN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-13-acetyl-5-methyl-2-(2-oxoindolin-3-ylidene)-5,11-dihydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocin-1(2H)-one](/img/structure/B2727007.png)
![N-ethyl-1,3-dimethyl-N-(2-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2727009.png)


![tert-butyl N-[1-({[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamoyl)ethyl]carbamate](/img/structure/B2727013.png)


![[2-(4-chloro-3-nitroanilino)-2-oxo-1-phenylethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2727017.png)
![4-[2-({[(3,4-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B2727018.png)
![N-(4-(3,4-dichlorophenyl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727021.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1H-imidazole-2-thiol](/img/structure/B2727022.png)
